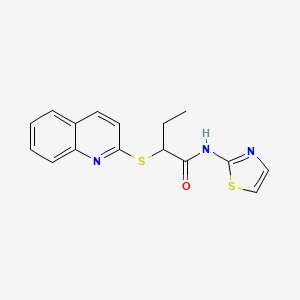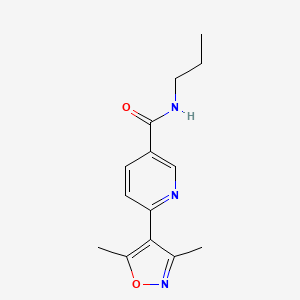![molecular formula C15H23NO3 B5109874 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MEM is a morpholine derivative that has been synthesized and studied for its potential applications in various fields such as drug development, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that is involved in the regulation of anxiety and seizure activity. Additionally, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine are dependent on the dosage and administration route. In animal studies, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have anticonvulsant, analgesic, and anxiolytic properties. Additionally, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease. However, the long-term effects of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments, including its high purity yield and ease of synthesis. Additionally, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a wide range of potential applications in various fields such as drug development, materials science, and biochemistry. However, there are also limitations to using 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine, including its potential applications in drug development, materials science, and biochemistry. In drug development, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine could be further studied as a potential treatment for Alzheimer's disease and other neurological disorders. In materials science, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine could be used as a building block for the synthesis of novel organic-inorganic hybrid materials with unique properties. In biochemistry, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine could be used as a probe to study the structure and function of proteins and other biomolecules. Additionally, further research is needed to determine the long-term effects of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine on human health and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of morpholine with 4-methylphenol in the presence of an acid catalyst to form 4-methylphenoxyethylmorpholine. The second step involves the reaction of 4-methylphenoxyethylmorpholine with ethylene oxide in the presence of a base catalyst to form 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine. The final product is purified using column chromatography to obtain a high purity yield of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine.
Aplicaciones Científicas De Investigación
4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been studied extensively for its potential applications in various fields such as drug development, materials science, and biochemistry. In drug development, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have anticonvulsant, analgesic, and anxiolytic properties. Additionally, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. In materials science, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been used as a building block for the synthesis of novel organic-inorganic hybrid materials. In biochemistry, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been used as a probe to study the structure and function of proteins.
Propiedades
IUPAC Name |
4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14-2-4-15(5-3-14)19-13-12-18-11-8-16-6-9-17-10-7-16/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQSVLZNEARJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5470924 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![1-(4-fluorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109812.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5109816.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5109831.png)

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)